molecular formula C7H6BrN3O B8239029 3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole

3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole

Cat. No.: B8239029
M. Wt: 228.05 g/mol
InChI Key: MKXKMARGKUFMMF-UHFFFAOYSA-N
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Description

3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole is a heterocyclic compound that features both a pyrazole and an isoxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity. The presence of a bromine atom on the pyrazole ring can significantly influence the compound’s reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole typically involves the formation of the pyrazole and isoxazole rings separately, followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative . The isoxazole ring can be formed through the cyclization of a nitrile oxide with an alkene .

Industrial Production Methods

Industrial production of such compounds often involves scalable and cost-effective methods. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and high yield . Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole is unique due to the combination of the pyrazole and isoxazole rings, which provides a distinct set of chemical and biological properties. The presence of the bromine atom further enhances its reactivity and potential for forming specific interactions with biological targets .

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-6-3-9-11(4-6)5-7-1-2-12-10-7/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKMARGKUFMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CN2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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